Dimethyl 3-aminopentanedioate
Overview
Description
Dimethyl 3-aminopentanedioate is a chemical compound that is of interest in various synthetic organic chemistry applications. While the provided papers do not directly discuss Dimethyl 3-aminopentanedioate, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of substituted 2-hydroxy-3-dimethylaminopropenoates involves reactions with cyclic 1,3-diketones and other compounds to afford various hydroxypyran-2-ones . Similarly, the chemoenzymatic synthesis of amino acids from dimethyl glutarate derivatives demonstrates the versatility of dimethylated compounds in synthetic chemistry .
Synthesis Analysis
The synthesis of compounds related to Dimethyl 3-aminopentanedioate often involves multi-step reactions and the use of specific reagents or catalysts. For example, the synthesis of nitro-substituted cyclopropanes and spiropentanes from amino derivatives uses dimethyldioxirane as an oxidizing agent . The stereoselective synthesis of germacyclopentanes from bromogermacyclopentane also highlights the importance of controlling stereochemistry in the synthesis of complex molecules . Additionally, the resolution of 2-dimethylamino-3-pentanone into its enantiomers for the synthesis of analgesics showcases the relevance of chiral intermediates .
Molecular Structure Analysis
The molecular structure of compounds similar to Dimethyl 3-aminopentanedioate can be characterized using various spectroscopic techniques. For instance, the configurations of stereospecific reaction products are established by 1H and 13C NMR spectroscopy . The structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized by NMR, IR spectroscopy, and X-ray diffraction analysis, demonstrating the multi-faceted approach to structural elucidation .
Chemical Reactions Analysis
Chemical reactions involving dimethylated compounds can be highly stereospecific and yield a variety of derivatives. The reactions of 1,2-dimethylgermacyclopentane with Grignard reagents lead to various derivatives with a preferential isomer . The synthesis of 3-substituted hydroxytetrahydro-2H-1-benzopyran-2-ones from 2-hydroxy-3-dimethylaminopropenoates illustrates the reactivity of these compounds with other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylated compounds are influenced by their functional groups and molecular structure. For example, the behavior of diastereomeric dibenzoyltartrates and enantiomers of 2-dimethylamino-3-pentanone in solution can be investigated by NMR spectroscopy, polarimetry, and chiral gas-chromatographic analysis . These techniques provide information on the optical and chemical properties of the compounds, which are crucial for their application in synthesis and industry.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
The synthesis of dimethyl 3-aminopentanedioate is a key step in the creation of pyrimidine derivatives, which have potential biological activities. X. Berzosa et al. (2011) described the synthesis of dimethyl 2-(methoxymethylene) pentanedioates leading to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates. These compounds are open-chain analogues of pyrido[2,3-d]pyrimidines, which are known for their interesting biological activities (Berzosa et al., 2011).
Solvent Effects in Neuroscience Research
Dimethyl sulfoxide (DMSO) is a solvent widely used in neuroscience research for dissolving various pharmacological agents. According to Lu and Mattson (2001), DMSO can inhibit glutamate responses in hippocampal neurons, suppress electrophysiological responses, and protect against excitotoxic death in neurons. This finding is significant in understanding the neuroprotective properties of DMSO and its potential use in treating neurodegenerative conditions (Lu & Mattson, 2001).
Non-Aqueous Synthesis Processes
The nonaqueous synthesis of 3-amino-pentan-1,5-diol, starting from dimethyl acetone-1,3-dicarboxylate, has been developed by Rawalpally et al. (2009). This process involves a sequence of chemical reactions leading to the final compound, indicating the versatility of dimethyl 3-aminopentanedioate in synthetic chemistry (Rawalpally et al., 2009).
Use in Medicinal ChemistryThe gem-dimethyl moiety, a structural feature frequently found in many clinically interesting natural products, is inspired by compounds like dimethyl 3-aminopentanedioate. Talele (2017) discussed how medicinal chemists have employed this group in developing bioactive molecules, highlighting its significance in increasing potency, selectivity, and improving pharmacokinetic profiles [(Talele, 201
Scientific Research Applications of Dimethyl 3-aminopentanedioate (2020-2022)
Anti-inflammatory Potential in Medicinal Chemistry
Bisfischoids A and B, dimeric ent-abietane-type diterpenoids, were identified from Euphorbia fischeriana Steud. They exhibited promising anti-inflammatory activities by inhibiting soluble epoxide hydrolase. This indicates their potential in the development of new anti-inflammatory drugs (Sun et al., 2021).
Exploration of Molecular Properties for Pharmaceutical Applications
The experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one were explored using DFT/TD-DFT methods. This research provides insights into the potential pharmaceutical applications of such compounds, including their use in controlled topical drug delivery systems (Fatima et al., 2021).
Biocompatibility in Dentistry
The biocompatibility of 3, 5-dimethyl-1-thiocarboxamide pyrazole was investigated for its potential in dental composites. The study confirmed its biocompatibility and effectiveness in preventing secondary caries, indicating its utility in dentistry (Abaszadeh et al., 2020).
Multitarget Agents in Alzheimer’s Disease
Memantine derivatives, including 3,5-dimethyladamantan-1-amine, were studied as multitarget agents for Alzheimer’s disease. These derivatives, combining memantine's core structure with other neuroprotectants, have shown potential in treating this complex neurodegenerative condition (Marotta et al., 2020).
Application in X-ray Imaging
A radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, was synthesized for potential use in X-ray imaging. This study highlights the compound's potential clinical application in imaging techniques due to its high radiopacity (Gopan et al., 2021).
Mechanism of Action
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 21165 . These properties could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of Dimethyl 3-aminopentanedioate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Dimethyl 3-aminopentanedioate, it is recommended to be stored in a sealed container in a dry environment at room temperature .
Safety and Hazards
Safety data sheets indicate that Dimethyl 3-aminopentanedioate should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . The compound is also associated with several hazard statements including H302-H315-H319-H332-H335 .
properties
IUPAC Name |
dimethyl 3-aminopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-11-6(9)3-5(8)4-7(10)12-2/h5H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJFLUYRGQUUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291511 | |
Record name | dimethyl 3-aminopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-aminopentanedioate | |
CAS RN |
77313-09-8 | |
Record name | 77313-09-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl 3-aminopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoglutaric acid, dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.